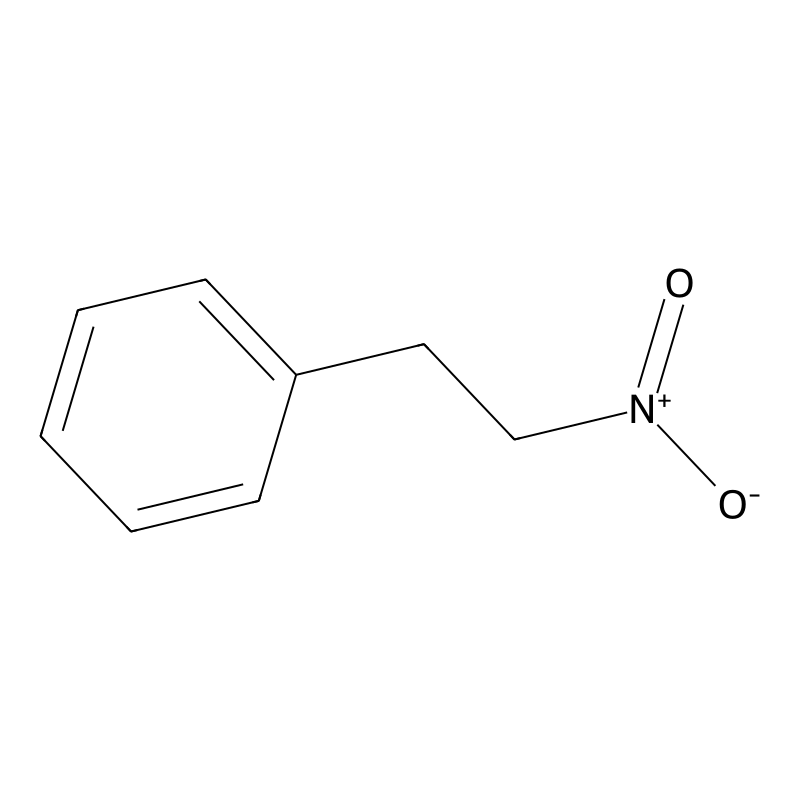(2-Nitroethyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Natural Product Chemistry:
(2-Nitroethyl)benzene has been identified as a constituent of the essential oil of Aniba canelilla, a tree native to the Amazon rainforest Source: National Institutes of Health, [PubChem: )]. Researchers interested in the natural products of this plant may study (2-Nitroethyl)benzene as part of their investigations.
(2-Nitroethyl)benzene is an organic compound with the chemical formula C₈H₉NO₂. It consists of a benzene ring substituted with a nitroethyl group at the second position. This compound is notable for its role as a significant component in the floral scent of the Japanese loquat (Eriobotrya japonica), where it contributes to the fragrance profile of the flowers . The presence of the nitro group enhances its chemical properties, making it an interesting subject for both synthetic and biological studies.
- Electrophilic Substitution: Similar to other aromatic compounds, (2-nitroethyl)benzene can undergo electrophilic substitution reactions. The electron-withdrawing nitro group increases the reactivity of the aromatic ring towards electrophiles, facilitating substitutions such as nitration and sulfonation .
- Nitration: When treated with concentrated nitric acid in the presence of sulfuric acid, (2-nitroethyl)benzene can be further nitrated to yield dinitro derivatives .
- Reduction: The nitro group can be reduced to an amine through catalytic hydrogenation or other reducing agents, altering its reactivity and potential applications.
(2-Nitroethyl)benzene exhibits notable biological activities. Research indicates that it possesses fungistatic properties, which inhibit fungal growth, making it potentially useful in agricultural applications as a natural fungicide . Additionally, its role as a floral scent suggests possible interactions with pollinators, enhancing plant reproduction.
The synthesis of (2-nitroethyl)benzene can be achieved through several methods:
- Nitration of Ethylbenzene: Ethylbenzene can be nitrated using a mixture of concentrated nitric and sulfuric acids to produce (2-nitroethyl)benzene. This process involves generating the nitronium ion, which then attacks the aromatic ring .
- Biosynthesis: Recent studies have highlighted biosynthetic pathways in plants that lead to the formation of (2-nitroethyl)benzene from phenylacetaldoximes and phenylacetonitrile. This natural synthesis showcases the compound's ecological significance and potential for biotechnological applications .
(2-Nitroethyl)benzene finds applications in various fields:
- Fragrance Industry: Its pleasant floral scent makes it valuable in perfumery and fragrance formulations.
- Agriculture: Due to its antifungal properties, it is explored as a natural pesticide or fungicide.
- Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex aromatic compounds.
Studies exploring the interactions of (2-nitroethyl)benzene with biological systems have revealed its potential effects on various organisms. For instance, its fungistatic activity indicates that it may interact with fungal cell membranes or metabolic pathways, inhibiting growth and reproduction . Further research is needed to fully elucidate these interactions and their implications for agricultural use.
Several compounds share structural similarities with (2-nitroethyl)benzene. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Nitrobenzene | C₆H₅NO₂ | Simple nitro-substituted benzene; used as a solvent. |
| Ethylbenzene | C₈H₁₀ | Parent compound; used in styrene production. |
| 1-Nitronaphthalene | C₁₀H₇NO₂ | Nitro group on naphthalene; used in dyes. |
| 4-Nitrophenol | C₆H₄N₂O₃ | Exhibits strong antibacterial properties; used in pharmaceuticals. |
(2-Nitroethyl)benzene is unique due to its specific position of substitution on the benzene ring and its dual role as both a fragrance component and a bioactive compound. Its distinct properties make it an interesting subject for both industrial applications and ecological studies.
XLogP3
Boiling Point
LogP
Melting Point
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
Other CAS
Wikipedia
Dates
scent from the Japanese loquat Eriobotrya japonica [Rosales: Rosaceae]. Biosci
Biotechnol Biochem. 2014;78(8):1320-3. doi: 10.1080/09168451.2014.921558. Epub
2014 Jun 12. PubMed PMID: 25130732.
2: Su Y, Zhang Z, Guo C. A new nitroethylphenolic glycoside from Semiaquilegia
adoxoides. Fitoterapia. 2004 Jun;75(3-4):420-2. PubMed PMID: 15159012.
3: Hou Z, Liang X, Du L, Su F, Su W. Quantitative determination and validation of
avermectin B1a in commercial products using quantitative nuclear magnetic
resonance spectroscopy. Magn Reson Chem. 2014 Sep;52(9):480-5. doi:
10.1002/mrc.4098. Epub 2014 Jun 18. PubMed PMID: 24943110.








